(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate. This nomenclature explicitly defines the stereochemical configuration at the chiral center through the (3S) designation, indicating the absolute configuration of the asymmetric carbon atom. The Chemical Abstracts Service registry number for this compound is 434957-75-2, providing a unique numerical identifier for database searches and regulatory documentation.
The molecular formula C12H14ClNO3 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 255.70 grams per mole. Alternative systematic names documented in chemical databases include (S)-methyl 3-acetamido-3-(4-chlorophenyl)propanoate and benzenepropanoic acid, beta-(acetylamino)-4-chloro-, methyl ester, (betaS)-. The compound is also referenced by the molecular descriptors DTXSID50464456 and DTXCID40415275 in toxicological databases.
The Simplified Molecular Input Line Entry System representation provides a concise structural notation: CC(=O)NC@@HC1=CC=C(C=C1)Cl, where the double at symbol (@@) specifically denotes the S-configuration at the chiral center. The International Chemical Identifier string InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 provides a complete structural description including stereochemical information.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound centers around a single chiral carbon atom designated as C-3 in the propanoate chain. This asymmetric center bears four distinct substituents: an acetamido group (-NHCOCH3), a 4-chlorophenyl ring system, a hydrogen atom, and the methyl ester-containing carbon chain (-CH2COOCH3). The S-configuration at this chiral center follows the Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry of the molecule.
The compound exhibits distinct conformational preferences due to the presence of the acetamido functionality, which can participate in intramolecular hydrogen bonding interactions. The aromatic 4-chlorophenyl substituent introduces additional steric considerations and electronic effects through the para-positioned chlorine atom. The chlorine substitution pattern creates a dipole moment across the aromatic ring, influencing the overall molecular polarity and potential intermolecular interactions.
Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the single bonds connecting the chiral center to its substituents. The acetamido group orientation relative to the aromatic ring system plays a crucial role in determining the preferred conformational states. PubChem computational data indicates that the compound has been modeled with ten different conformers, suggesting significant conformational flexibility.
The methyl ester functionality at the terminal position of the propanoate chain provides additional rotational freedom, though the carbonyl group of the ester can participate in weak intermolecular interactions. The overall molecular geometry exhibits a combination of planar aromatic character from the chlorophenyl ring and tetrahedral geometry around the chiral carbon center, creating a three-dimensional structure with well-defined spatial relationships between functional groups.
Crystallographic Analysis and X-Ray Diffraction Data
Crystallographic investigation of this compound has been documented through X-ray diffraction studies, with structural data deposited in the Cambridge Crystallographic Data Centre under reference number CCDC 194046. The crystal structure analysis provides definitive confirmation of the molecular geometry and stereochemical assignment, establishing the solid-state conformation and intermolecular packing arrangements.
The crystallographic data reveals specific details about the molecular dimensions, bond lengths, and bond angles within the crystal lattice. The structure determination has been associated with research published in Angewandte Chemie International Edition, specifically referenced by the digital object identifier 10.1002/anie.200390242. This publication context suggests that the compound has been studied in the framework of asymmetric synthesis or catalytic applications.
X-ray diffraction analysis confirms the absolute configuration of the chiral center, providing experimental validation of the S-stereochemistry designated in the compound name. The crystal packing arrangement demonstrates how individual molecules organize within the solid state, revealing potential hydrogen bonding networks involving the acetamido functionality and intermolecular interactions between aromatic rings.
The crystallographic study establishes precise geometric parameters for all atomic positions within the molecule, including the spatial orientation of the 4-chlorophenyl ring relative to the propanoate chain. These structural parameters serve as reference data for theoretical calculations and provide insights into the preferred conformational states adopted by the molecule in the crystalline environment. The availability of structure factor data enhances the reliability of the structural determination and enables detailed analysis of electron density distributions throughout the molecule.
Comparative Analysis of Tautomeric and Conformational Isomers
The structural landscape of this compound encompasses several related molecular forms that provide important comparative insights. The corresponding enantiomer, methyl (3R)-3-acetamido-3-(4-chlorophenyl)propanoate, shares identical molecular formula and functional group arrangement but exhibits opposite stereochemistry at the chiral center. This enantiomeric relationship results in identical physical properties such as melting point and solubility, while exhibiting opposite optical rotation and potentially different biological activities.
Related structural variants include the geometrically isomeric form methyl 2-acetamido-3-(4-chlorophenyl)prop-2-enoate, which features an alkene functionality and represents a dehydrogenated analog with molecular formula C12H12ClNO3. This unsaturated derivative exhibits planar geometry around the double bond and lacks the chiral center present in the saturated propanoate structure. The elimination of stereochemical complexity in this variant provides a useful reference point for understanding the conformational constraints imposed by the chiral center.
The amino acid precursor methyl 3-amino-3-(4-chlorophenyl)propanoate represents the unacetylated form of the compound, with molecular formula C10H12ClNO2. This structural variant lacks the acetamido functionality, resulting in different hydrogen bonding capabilities and altered conformational preferences. The free amino group in this precursor can adopt different protonation states depending on solution pH, creating additional structural diversity through ionic forms.
Comparative analysis with the simple aromatic analog methyl 3-(4-chlorophenyl)propanoate, having molecular formula C10H11ClO2, reveals the structural contributions of the amino and acetyl functionalities. This simplified structure lacks both the chiral center and the nitrogen-containing substituents, providing baseline data for understanding the electronic and steric effects introduced by the acetamido group. The molecular weight difference of 57 atomic mass units between this analog and the target compound corresponds precisely to the mass of the acetamido functionality, confirming the structural relationships within this family of compounds.
Properties
IUPAC Name |
methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUURHSPHDCNCD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464456 | |
| Record name | Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434957-75-2 | |
| Record name | Methyl (3S)-3-acetamido-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Chiral Ketene Acetal Addition (Literature Example)
A notable preparation involves the reaction of 4-chlorobenzaldehyde with a ketene acetal derivative to form the methyl 3-acetamido-3-(4-chlorophenyl)-propanoate scaffold:
- Step 1: 4-chlorobenzaldehyde is reacted with a trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under nitrogen atmosphere to form the corresponding methyl ester intermediate in 69% yield.
- Step 2: This intermediate is subjected to catalytic hydrogenation using palladium on carbon in ethanol at room temperature for 3 hours, affording the reduced ester in 87% yield.
- Step 3: Acylation with chloroacetyl chloride in dichloromethane with triethylamine and catalytic DMAP yields the chloroacetamido derivative in 70% yield.
This sequence ensures the introduction of the acetamido group and the 4-chlorophenyl substituent with control over stereochemistry.
Hydrogenation and Acylation Steps
- The hydrogenation step uses 5% palladium on carbon catalyst under hydrogen atmosphere at room temperature, converting hydroxylamino intermediates to amino derivatives with high conversion confirmed by HPLC.
- Subsequent acylation with acetyl chloride or chloroacetyl chloride in the presence of triethylamine at low temperatures (0–10 °C) followed by reflux ensures the formation of the acetamido group.
- Workup involves filtration to remove triethylamine hydrochloride, neutralization, extraction, and drying to isolate the product with purity above 98% and yields typically between 70–90%.
Alternative Hydroxylamine Intermediate Route (Patent CN111499572B)
- Starting from methyl 2-acetamido-3-oxo-3-(4-phenoxyphenyl) propionate, treatment with phosphorus oxychloride in N,N-dimethylformamide under reflux for 6 hours yields an intermediate which upon alkaline workup and drying provides a high purity product with 92.9% yield.
- Reduction of hydroxylamino intermediates with palladium carbon in methanol under hydrogen atmosphere for 24 hours yields amino derivatives with 85–88% yields.
- The amino intermediates are then acylated with acetyl chloride in toluene at low temperature and refluxed to afford the acetamido esters.
Reaction Conditions Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Ketene acetal addition | 4-chlorobenzaldehyde, pyridine-N-oxide, LiCl, DMF | 69 | - | Room temp, N2 atmosphere |
| Catalytic hydrogenation | Pd/C, H2, ethanol, room temp, 3 h | 87 | - | Complete conversion by HPLC |
| Acylation | Chloroacetyl chloride, triethylamine, DMAP, DCM | 70 | - | 0–10 °C then reflux |
| Hydroxylamine intermediate | POCl3, DMF, reflux 6 h | 92.9 | 98.8 | Alkaline workup and drying |
| Reduction of hydroxylamino | Pd/C, H2, methanol, room temp, 24 h | 85–88 | 99.4 | Filtration and solvent removal |
| Acylation of amino intermediate | Acetyl chloride, toluene, 0–10 °C, reflux 3 h | 71 | 99.6 | Filtration, alkaline wash, drying |
Analytical and Purity Data
- High-performance liquid chromatography (HPLC) is employed to monitor reaction completion and determine purity, with values typically exceeding 98% for the final ester products.
- Yields range from moderate to high (70–93%) depending on the step and exact conditions.
- The stereochemistry (S-configuration) is preserved through the use of chiral starting materials and mild reaction conditions avoiding racemization.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetamido or ester moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: 3-acetamido-3-(4-chlorophenyl)propanoic acid.
Reduction: 3-acetamido-3-(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme-substrate interactions due to its chiral nature.
Medicine: It is an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving inhibition of inflammatory mediators and modulation of pain receptors.
Comparison with Similar Compounds
®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate: The enantiomer of the compound with different stereochemical properties.
3-Acetamido-3-(4-chlorophenyl)-propanoic acid: An oxidized derivative.
3-Acetamido-3-(4-chlorophenyl)propanol: A reduced derivative.
Uniqueness: (S)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and other derivatives. Its chiral nature is essential for its role in pharmaceutical synthesis and biological research.
Biological Activity
(S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, synthesizing findings from diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of (S)-methyl 3-amino-3-(4-chlorophenyl)propanoate with acetic anhydride. The process yields the acetamido derivative, which can be purified through techniques such as column chromatography. Characterization techniques like NMR spectroscopy confirm the structure, revealing key signals that correspond to the functional groups present in the compound .
Antiproliferative Effects
Research indicates that compounds related to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the chlorophenyl group can enhance the compound's efficacy against HeLa cells, a cervical cancer line. The mechanism appears to involve inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
The biological activity of this compound may be attributed to its ability to modulate cellular signaling pathways. Specifically, it has been implicated in the inhibition of protein kinases involved in cell growth and survival. This modulation can lead to increased apoptosis in cancer cells and decreased tumor growth in vivo models .
Case Studies
- Anticancer Activity : In a study evaluating the effects of various acetamido derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against K562 leukemia cells, with a half-maximal effective concentration (EC50) of approximately 10 µM. The mechanism was linked to mitochondrial dysfunction and increased oxidative stress within the cells .
- In Vivo Efficacy : Another study investigated the compound's effects in a murine model bearing C3H mammary carcinoma. Results indicated that treatment with this compound resulted in a notable delay in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors .
Data Table: Biological Activity Overview
| Activity | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 15 | HDAC inhibition |
| Cytotoxicity | K562 | 10 | Mitochondrial dysfunction |
| Tumor Growth Delay | C3H Mammary Carcinoma | Not specified | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (S)-methyl-3-acetamido-3-(4-chlorophenyl)-propanoate, and how is stereoselectivity controlled?
- Methodology :
- Multi-step synthesis : Begin with 4-chlorophenyl precursors, such as 4-chlorobenzaldehyde, followed by Strecker or Mannich reactions to introduce the amino group. Subsequent acetylation and esterification steps yield the target compound .
- Stereoselective methods : Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to achieve the (S)-configuration. For example, lipases can selectively hydrolyze undesired enantiomers .
- Coupling agents : Employ reagents like dicyclohexylcarbodiimide (DCC) for amide bond formation, as seen in analogous sulfonamide syntheses .
- Data Table :
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Aldol Condensation | 4-chlorobenzaldehyde, NaBH₄ | 75–85 | >90% |
| 2 | Acetylation | Acetic anhydride, DMAP | 80–90 | >95% |
| 3 | Esterification | Methanol, H₂SO₄ | 70–80 | >90% |
Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR verify the acetamido, chlorophenyl, and ester groups. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .
- Chiral HPLC : Use columns like Chiralpak® IA/IB to determine enantiomeric excess (ee) ≥99% .
- X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally similar esters .
Q. How does pH and temperature affect the stability of this compound during storage?
- Methodology :
- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 1–13) at 25–60°C via HPLC. The ester group is labile under alkaline conditions (pH >10), while the acetamido group is stable below 40°C .
- Storage recommendations : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis.
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be systematically resolved?
- Methodology :
- Dose-response profiling : Test the compound across a wide concentration range (nM–mM) in multiple assay systems (e.g., bacterial vs. mammalian cell lines) .
- Mechanistic studies : Use competitive binding assays (e.g., SPR, ITC) to identify primary targets, such as bacterial dihydrofolate reductase or COX-2 .
- Orthogonal validation : Combine in vitro data with in silico docking (AutoDock Vina) to assess binding modes and selectivity .
Q. What computational strategies optimize the prediction of target interactions while minimizing racemization risks during synthesis?
- Methodology :
- Molecular dynamics (MD) simulations : Model the compound’s conformational flexibility in solvent environments (e.g., water, DMSO) to predict aggregation or racemization-prone intermediates .
- Reaction pathway analysis : Use DFT calculations (Gaussian 09) to identify transition states favoring the (S)-enantiomer during key steps like esterification .
Q. How can reaction yields be improved without compromising stereochemical integrity?
- Methodology :
- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates and reduce racemization .
- Protecting group strategies : Temporarily mask the amino group with Boc or Fmoc to prevent side reactions during esterification .
- Data Table :
| Condition | Solvent | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Standard | DMF | None | 65 | 85 |
| Optimized | [BMIM]BF₄ | Chiral Rh complex | 88 | 99 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
